molecular formula C10H24N2 B1581574 N,N'-Di-tert-butylethylenediamine CAS No. 4062-60-6

N,N'-Di-tert-butylethylenediamine

Cat. No.: B1581574
CAS No.: 4062-60-6
M. Wt: 172.31 g/mol
InChI Key: KGHYGBGIWLNFAV-UHFFFAOYSA-N
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Description

N,N’-Di-tert-butylethylenediamine: is an organic compound with the molecular formula C10H24N2 . It is also known by its systematic name, 1,2-Bis(tert-butylamino)ethane . This compound is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of an ethylenediamine backbone. It is commonly used in various chemical reactions and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Di-tert-butylethylenediamine can be synthesized through the reaction of tert-butylamine with ethylene diamine . The reaction typically involves the use of a solvent such as benzene and a catalyst like lithium . The process proceeds via the formation of partially lithiated intermediates before yielding the final product .

Industrial Production Methods: In industrial settings, the production of N,N’-Di-tert-butylethylenediamine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in liquid form and requires careful handling due to its reactivity with oxidizing agents and strong acids .

Chemical Reactions Analysis

Types of Reactions: N,N’-Di-tert-butylethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-Di-tert-butylethylenediamine is utilized in a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • N,N’-Diisopropylethylenediamine
  • N,N,N’,N’-Tetramethylethylenediamine
  • N,N,N’,N’-Tetraethylethylenediamine

Comparison: N,N’-Di-tert-butylethylenediamine is unique due to the presence of bulky tert-butyl groups, which provide significant steric hindrance compared to other similar compounds. This steric effect can influence the compound’s reactivity, stability, and ability to form complexes with metal ions. The tert-butyl groups also enhance the compound’s solubility in organic solvents .

Properties

IUPAC Name

N,N'-ditert-butylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-9(2,3)11-7-8-12-10(4,5)6/h11-12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHYGBGIWLNFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044667
Record name N,N'-Di-tert-butylethane-1,2-diamine
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Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4062-60-6
Record name N,N′-Di-tert-butylethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4062-60-6
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Record name N,N'-Di-tert-butylethylenediamine
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Record name 1,2-Ethanediamine, N1,N2-bis(1,1-dimethylethyl)-
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Record name N,N'-Di-tert-butylethane-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-bis(tert-butyl)ethylenediamine
Source European Chemicals Agency (ECHA)
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Record name N,N'-DI-TERT-BUTYLETHYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N,N'-Di-tert-butylethylenediamine (DBED) in copper-catalyzed reactions?

A1: DBED acts as a supporting ligand for copper ions in various catalytic reactions. It plays a crucial role in oxygen activation by copper complexes, mimicking the activity of the enzyme tyrosinase. [, ] DBED facilitates the formation of key reactive intermediates like the μ-η2:η2-peroxodicopper(II) (SP) core, which is essential for the oxidation of substrates like phenols. [, , ]

Q2: How does DBED influence the selectivity of copper-catalyzed phenol oxygenation?

A2: The success of DBED in promoting ortho-oxygenation of phenols to quinones lies in its ability to stabilize the SP core at low temperatures. [] This has been demonstrated through mechanistic studies using UV-Vis spectroscopy, which showed a correlation between the stabilization of the SP core by DBED and the high yields of quinones at room temperature. []

Q3: Can you explain the mechanism of ortho-defluorination-hydroxylation of 2-halophenolates by a DBED-copper complex?

A3: The active species in this reaction is the bis(μ-oxo) (O) isomer of the [Cu2(O)2(DBED)2]2+ complex. [] Theoretical and experimental studies suggest that the O isomer preferentially attacks the arene ring, leading to C-F bond activation. This chemoselectivity over C-Cl and C-H bonds is attributed to the electronic properties and reactivity of the bis(μ-oxo)dicopper(III) core stabilized by DBED. []

Q4: Can DBED be modified during a copper-catalyzed reaction?

A4: Yes, interestingly, DBED can undergo in situ oxidative self-processing in the presence of copper and oxygen. [] This transformation converts DBED into a nitroxyl radical, which then acts as a cocatalyst, enhancing the aerobic oxidation of alcohols. This behavior, observed through kinetic and EPR spectroscopic studies, highlights a unique aspect of DBED in copper-catalyzed reactions. []

Q5: How does the structure of DBED contribute to its function as a ligand?

A5: The tert-butyl groups on the nitrogen atoms of DBED provide steric hindrance, influencing the stability and reactivity of the resulting metal complexes. [, ] This steric bulk can affect the accessibility of the copper center to substrates and impact the reaction pathway. For instance, the presence of tert-butyl groups on both DBED and the phenol substrate is crucial for accurately describing the reaction mechanism in theoretical studies. []

Q6: What are some examples of aluminum complexes formed with DBED and what is their significance?

A6: DBED reacts with various aluminum hydride sources to form a range of complexes, including lithium-chelated adducts, [] secondary amine-stabilized amidoaluminum hydrides, [] and dimeric diamidoalane complexes. [] The formation and stability of these complexes are influenced by the steric demands of the tert-butyl groups on DBED. These complexes are relevant to understanding the fundamental coordination chemistry of aluminum and its reactivity with nitrogen-containing ligands.

Q7: What spectroscopic techniques are used to study DBED-containing complexes?

A7: Various techniques are employed, including:

  • NMR spectroscopy: This technique provides structural information about the complexes formed with DBED, including the arrangement of ligands around the metal center. [, ]
  • UV-Vis spectroscopy: This method is particularly useful for studying reaction intermediates and kinetics, especially in copper-catalyzed reactions where the intermediates exhibit distinct colours. [, , ]
  • EPR spectroscopy: This technique helps identify and characterize radical species, such as the nitroxyl radical formed during the self-processing of DBED in aerobic oxidation reactions. []

Q8: Are there any computational studies on DBED-containing complexes?

A8: Yes, computational methods, particularly density functional theory (DFT) calculations, have been utilized to study the reaction mechanisms of DBED-copper complexes. [, ] These studies provide valuable insights into the energetics of different reaction pathways, the nature of transition states, and the factors influencing reactivity and selectivity.

Q9: Are there any alternatives to DBED in copper-catalyzed reactions?

A9: While DBED is a highly effective ligand in many copper-catalyzed reactions, researchers are constantly exploring alternative ligands to enhance catalytic activity, selectivity, or substrate scope. [] This exploration involves screening ligands with different nitrogen donors, denticities, and steric properties to fine-tune the reactivity of copper complexes for specific applications.

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